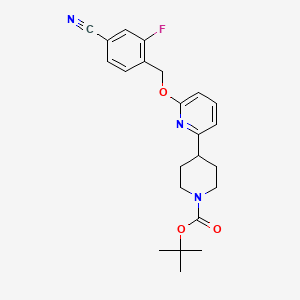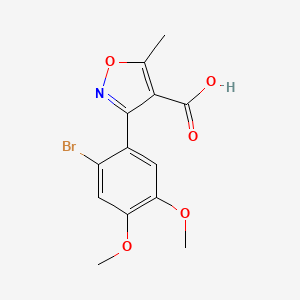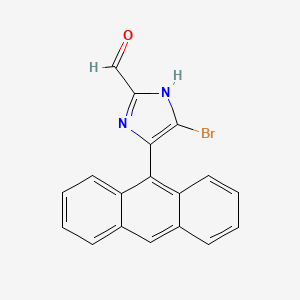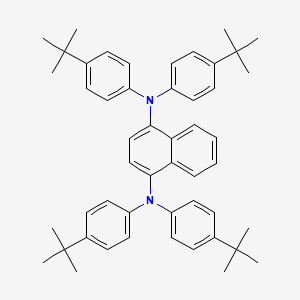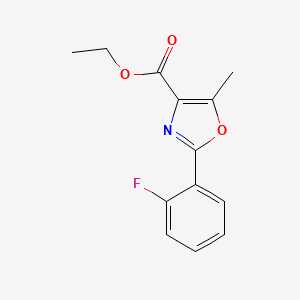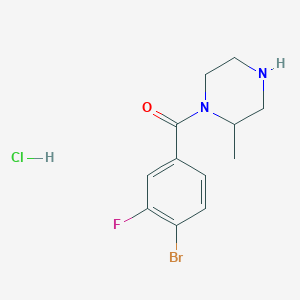
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring attached to a piperazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-fluorophenyl)(4-methyl-1-piperidinyl)methanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15BrClFN2O |
|---|---|
Molecular Weight |
337.61 g/mol |
IUPAC Name |
(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H |
InChI Key |
KJGUOAVBWKXYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
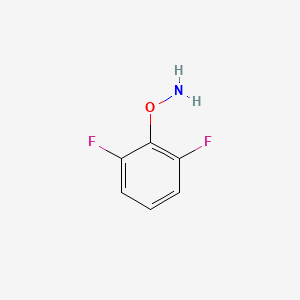
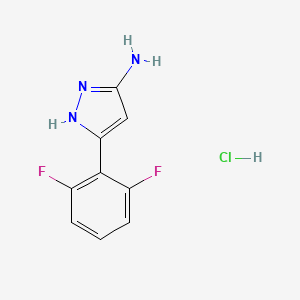
![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)
